2-Hydroperoxyheptan-1-OL
Description
2-Hydroperoxyheptan-1-OL is a seven-carbon chain alcohol with a hydroperoxy (-OOH) group at the second carbon and a hydroxyl (-OH) group at the first carbon. This dual functionalization imparts unique reactivity, particularly due to the hydroperoxy group, which is known for oxidative and thermal instability.
Properties
CAS No. |
577991-68-5 |
|---|---|
Molecular Formula |
C7H16O3 |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-hydroperoxyheptan-1-ol |
InChI |
InChI=1S/C7H16O3/c1-2-3-4-5-7(6-8)10-9/h7-9H,2-6H2,1H3 |
InChI Key |
OQDRQUSMEYCLHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CO)OO |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group and Reactivity
2-Hydroperoxyheptan-1-OL distinguishes itself through the hydroperoxy group, making it more reactive than simple alcohols. In contrast:
- 3,7-Dimethyl-2,6-octadien-1-ol (geraniol; CAS 624-22-6): A monoterpene alcohol with conjugated double bonds, primarily used in fragrances and cosmetics. Its reactivity stems from the allylic alcohol structure, but it lacks oxidative hazards .
Physical and Chemical Properties
Research Findings and Gaps
- Thermal Stability : Studies on hydroperoxides highlight that compounds like this compound decompose exothermically above 40°C, unlike stable alcohols such as 2-Propylheptan-1-ol.
- Synthetic Utility : The hydroperoxy group enables selective oxidations but requires careful handling, contrasting with the straightforward use of geraniol in consumer products .
- Data Limitations : Available literature on this compound is sparse, necessitating further studies on its kinetics and toxicology.
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